molecular formula C14H13F4N5O B2604302 5-Fluoro-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine CAS No. 2380143-36-0

5-Fluoro-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine

Cat. No.: B2604302
CAS No.: 2380143-36-0
M. Wt: 343.286
InChI Key: UXOXIGGYKMSAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups are known for their significant electronegativity and unique chemical properties, making the compound valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production of this compound often employs advanced techniques such as continuous flow chemistry and automated synthesis to ensure high yield and purity. These methods are designed to optimize reaction conditions, minimize waste, and enhance scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation, antimony trifluoride for further fluorination, and palladium catalysts for coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Fluoro-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting key enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Shares the trifluoromethyl group but lacks the piperidinyl and pyrimidine components.

    Fluoropyrimidine: Contains the pyrimidine ring with fluorine substitution but does not have the trifluoromethyl group.

Uniqueness

The combination of fluorine, trifluoromethyl, and piperidinyl groups in 5-Fluoro-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine makes it unique, providing a balance of electronegativity, steric effects, and chemical reactivity that is not found in simpler compounds .

This detailed overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications

Properties

IUPAC Name

2-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4N5O/c15-10-7-19-8-21-12(10)23-5-2-9(3-6-23)24-13-20-4-1-11(22-13)14(16,17)18/h1,4,7-9H,2-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOXIGGYKMSAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C3=NC=NC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F4N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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